molecular formula C23H26O5 B1251076 Agonodepside A

Agonodepside A

Numéro de catalogue: B1251076
Poids moléculaire: 382.4 g/mol
Clé InChI: MQRHCNRZGMQERA-INOXDZRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Agonodepside A is a fungal depside, a polyphenolic polyketide first isolated from Aspergillus unguis (strain F7524) and lichenized fungi . Structurally, it consists of two aromatic moieties (orsellinic acid derivatives) linked via ester bonds, with molecular formula C₂₇H₃₂O₉ and molecular weight 524.5 g/mol . It exhibits potent anticancer activity by stabilizing telomeric repeat-containing RNA (TERRA) G-quadruplex (G4) structures, thereby inhibiting telomerase-mediated telomere elongation in cancer cells . This compound also demonstrates anti-mycobacterial activity (IC₅₀ = 75 µM against Mycobacterium tuberculosis InhA enzyme), distinguishing it from its analog, Agonodepside B, which is inactive at 100 µM .

Propriétés

Formule moléculaire

C23H26O5

Poids moléculaire

382.4 g/mol

Nom IUPAC

[5-[(E)-but-2-en-2-yl]-3-hydroxy-2-methylphenyl] 6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoate

InChI

InChI=1S/C23H26O5/c1-7-12(3)16-9-18(24)14(5)20(10-16)28-23(27)21-17(13(4)8-2)11-19(25)15(6)22(21)26/h7-11,24-26H,1-6H3/b12-7+,13-8+

Clé InChI

MQRHCNRZGMQERA-INOXDZRUSA-N

SMILES isomérique

C/C=C(\C)/C1=CC(=C(C(=C1)OC(=O)C2=C(C(=C(C=C2/C(=C/C)/C)O)C)O)C)O

SMILES canonique

CC=C(C)C1=CC(=C(C(=C1)OC(=O)C2=C(C(=C(C=C2C(=CC)C)O)C)O)C)O

Synonymes

agono-depside A
agonodepside A

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Findings :

  • Despite higher initial docking affinity (−6.7 kcal/mol), Agonodepside B exhibits transient binding in molecular dynamics (MD) simulations due to increased polarity, reducing its TERRA G4 stabilization capacity .
  • This compound’s lower polar surface area (TPSA = 127 Ų vs. 136 Ų for B) enhances membrane permeability, adhering to Lipinski’s Rule of Five (zero violations) .
  • Agonodepside B shows photoprotective properties in HaCaT cells, reducing UVA-induced ROS by 50.4% at 10 µg/mL, but lacks cytotoxic effects relevant to cancer therapy .

Depsidone Derivatives: Nornidulin and Emeguisin A

Depsidones, such as nornidulin and emeguisin A, are oxidative derivatives of depsides with enhanced bioactivity due to ether linkages and halogenation :

Property This compound Nornidulin Emeguisin A
Core Structure Depside (ester-linked aromatics) Depsidone (ether + ester) Depsidone (chlorinated)
Halogenation None 2 chlorine atoms 3 chlorine atoms
Anti-Infective Activity Moderate (InhA IC₅₀ = 75 µM) Strong (MIC = 12.5 µg/mL vs. S. aureus) Strong (MIC = 6.25 µg/mL vs. MRSA)
Cancer Target TERRA G4 stabilization Telomerase inhibition DNA intercalation

Key Findings :

  • Depsidones exhibit 3–5× stronger antimicrobial activity than depsides due to halogenation and structural rigidity .
  • This compound’s lack of halogenation limits its anti-infective potency but enhances specificity for TERRA G4 over nonspecific DNA interactions .

Polyketide Metabolites: Rotiorin and Andrastins

This compound differs from other fungal polyketides in mechanism and structure:

Compound Class Biosynthetic Pathway Key Activity
This compound Depside Orsellinic acid coupling TERRA G4 stabilization (−137.8 kJ/mol binding)
Rotiorin Azaphilone Polyketide synthase Antimicrobial (MIC = 25 µg/mL)
Andrastin A/C Meroterpenoid Terpenoid-polyketide hybrid Anti-tumor (IC₅₀ = 5 µM vs. HepG2)

Key Findings :

  • Unlike rotiorin (azaphilone) or andrastins (meroterpenoids), this compound’s depside structure enables unique π-alkyl/π-anion interactions with TERRA G4, critical for telomerase inhibition .
  • Andrastins require solid-state fermentation (SSF) for production, whereas this compound is synthesized in submerged fermentation (SmF), impacting scalability .

Structure-Activity Relationship (SAR) Insights

  • Ester vs.
  • Hydroxyl Groups: Agonodepside B’s additional hydroxyl group increases hydrogen bonding but reduces membrane permeability, explaining its transient TERRA G4 binding .
  • Halogenation: Absent in this compound but critical for depsidones’ broad-spectrum bioactivity .

Q & A

Q. What spectroscopic and chromatographic methods are used to structurally characterize Agonodepside A?

this compound's structure is determined via nuclear magnetic resonance (NMR) spectroscopy for functional group identification and stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation (C24H26O7, MW 426.46). Comparative analysis with literature data, such as Cao et al. (2002), is critical for validation .

Q. How is this compound biosynthesized in fungal sources, and what experimental approaches are used to study its pathway?

this compound is hypothesized to originate from a polyketide pathway, common in fungal secondary metabolites. Isotopic labeling (e.g., <sup>13</sup>C-glucose tracing) combined with gene knockout studies can elucidate enzymatic steps. Metabolomic profiling (e.g., UPLC-Q-TOF-MS) under varied fermentation conditions may reveal precursor molecules and regulatory nodes .

Q. What are the primary biological activities reported for this compound, and how are these assays validated?

this compound inhibits Mycobacterium tuberculosis InhA enzyme, a target for antitubercular drugs. Activity is validated via in vitro enzymatic assays with purified InhA, using spectrophotometric monitoring of NADH consumption. Positive controls (e.g., isoniazid) and negative controls (enzyme-free reactions) are essential for reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory bioactivity data for this compound across studies?

Contradictions may arise from compound purity, assay conditions, or strain-specific fungal metabolism. Mitigation strategies include:

  • Reproducing studies with independently synthesized or purified this compound (HPLC-validated).
  • Standardizing assay protocols (e.g., pH, temperature, solvent concentration).
  • Cross-validating results with orthogonal methods (e.g., in silico docking vs. in vitro enzymatic assays) .

Q. What methodological considerations are critical for comparative studies of this compound and its analog, Agonodepside B?

Structural differences (e.g., substituent groups) influence bioactivity. Researchers should:

  • Use identical assay conditions for both compounds.
  • Compare dose-response curves (IC50/EC50) and selectivity indices.
  • Analyze structure-activity relationships (SAR) via computational modeling (e.g., molecular dynamics simulations) .

Q. How can metabolomic approaches optimize this compound yield in fungal cultures?

Solid-state vs. submerged fermentation conditions significantly alter metabolite profiles. Orthogonal partial least squares-discriminant analysis (OPLS-DA) of UPLC-Q-TOF-MS data identifies yield-enhancing factors (e.g., nutrient gradients, aeration). Time-series sampling (4–16 days) tracks temporal production patterns .

Q. What strategies are recommended for resolving this compound’s instability or degradation during storage?

Stability studies under varied conditions (temperature, light, humidity) using accelerated degradation protocols (ICH guidelines) can identify optimal storage parameters (-20°C, desiccated, dark). LC-MS monitors degradation products, while circular dichroism (CD) assesses structural integrity .

Methodological Challenges and Solutions

Q. How can researchers overcome limited this compound supply for pharmacological studies?

Solutions include:

  • Scaling up fungal fermentation with bioreactors, optimizing media composition.
  • Semi-synthesis from biosynthetic intermediates (e.g., leveraging modular depside synthetases).
  • Collaborative sourcing from academic compound libraries to ensure batch consistency .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in cellular models?

Nonlinear regression models (e.g., Hill equation) quantify potency (EC50) and efficacy (Emax). Error bars representing standard deviation and ANOVA/Tukey tests assess significance across replicates. Data visualization tools (e.g., GraphPad Prism) enhance reproducibility .

Q. How can researchers validate this compound’s mechanism of action beyond enzymatic assays?

Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated vs. untreated microbial cultures. CRISPR-Cas9 knockout of putative target genes (e.g., inhA) confirms pathway specificity. In vivo efficacy models (e.g., murine tuberculosis) bridge in vitro and clinical relevance .

Data Interpretation and Reporting Standards

Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?

SAR requires:

  • Synthesis of analogs with systematic structural variations (e.g., esterification, hydroxylation).
  • Correlation of physicochemical properties (logP, polar surface area) with bioactivity.
  • Multivariate analysis (e.g., principal component analysis) to identify critical functional groups .

Q. How should researchers report this compound’s cytotoxicity and phototoxicity in preclinical studies?

Follow OECD TG 432 guidelines:

  • 3T3 NRU phototoxicity assay (MPE <0.10 indicates safety).
  • Cytotoxicity assessed via cell viability assays (e.g., MTT), reporting IC50 values with ±SEM.
  • Transparent reporting of solvent controls (e.g., DMSO ≤0.1%) to exclude artifacts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.